molecular formula C12H16FNO B2635567 [1-(2-Fluorophenyl)piperidin-4-yl]methanol CAS No. 1005502-75-9

[1-(2-Fluorophenyl)piperidin-4-yl]methanol

Cat. No.: B2635567
CAS No.: 1005502-75-9
M. Wt: 209.264
InChI Key: POVNYOWBFLHTNW-UHFFFAOYSA-N
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Description

[1-(2-Fluorophenyl)piperidin-4-yl]methanol: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of a fluorophenyl group and a hydroxyl group attached to the piperidine ring makes this compound unique and of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Fluorophenyl)piperidin-4-yl]methanol typically involves the reaction of 2-fluorobenzaldehyde with piperidine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A catalyst such as sodium borohydride or lithium aluminum hydride is used to facilitate the reduction process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(2-Fluorophenyl)piperidin-4-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents used.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [1-(2-Fluorophenyl)piperidin-4-yl]methanol is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

Medicine:

    Pharmaceutical Development: It is explored for its potential use in developing new pharmaceuticals, particularly those targeting neurological disorders.

Industry:

    Chemical Manufacturing: The compound is used in the production of various chemical products and intermediates.

Comparison with Similar Compounds

  • [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
  • [1-(3,4-Dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol
  • [1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol

Uniqueness:

  • Fluorophenyl Group: The presence of the fluorophenyl group in [1-(2-Fluorophenyl)piperidin-4-yl]methanol provides unique chemical properties, such as increased stability and reactivity.
  • Hydroxyl Group: The hydroxyl group enhances its solubility and reactivity, making it a valuable intermediate in various chemical reactions.

Properties

IUPAC Name

[1-(2-fluorophenyl)piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-11-3-1-2-4-12(11)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVNYOWBFLHTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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